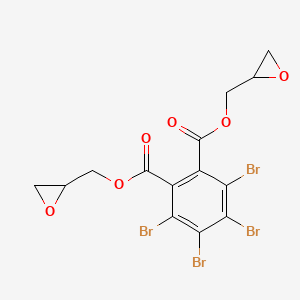
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate: is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. Its molecular formula is C₁₄H₁₀Br₄O₆, and it has a molecular weight of 593.84 g/mol . This compound is widely used in the production of plastics, textiles, and other materials that require enhanced fire resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate typically involves the reaction of tetrabromophthalic anhydride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The epoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is used as a flame retardant additive in polymers and resins. Its high thermal stability makes it suitable for use in high-temperature applications .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound as a tool for studying cellular processes related to oxidative stress and inflammation. Its brominated structure allows for easy detection and quantification in biological systems .
Industry: Industrially, this compound is used in the production of flame-retardant textiles, plastics, and coatings. Its effectiveness in reducing flammability makes it a valuable additive in various manufacturing processes .
作用機序
The mechanism by which bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction effectively slows down or stops the combustion process .
Molecular Targets and Pathways: The primary molecular targets of this compound are the free radicals generated during combustion. By neutralizing these radicals, the compound disrupts the combustion pathway and prevents the spread of fire .
類似化合物との比較
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate: Another brominated flame retardant with similar applications but different physical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure and mechanism of action.
Uniqueness: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it suitable for a broader range of applications compared to other brominated flame retardants .
特性
CAS番号 |
97890-18-1 |
|---|---|
分子式 |
C14H10Br4O6 |
分子量 |
593.8 g/mol |
IUPAC名 |
bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6H,1-4H2 |
InChIキー |
FQFKYMNKPKSKMX-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


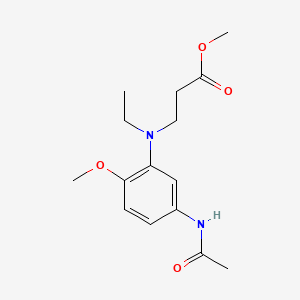

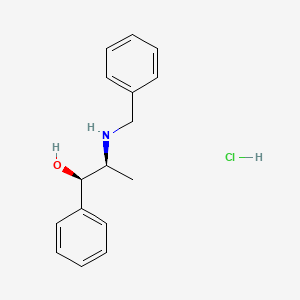
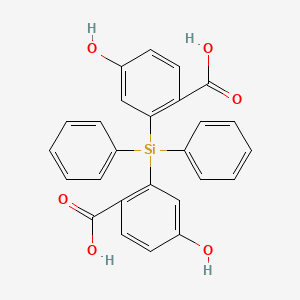
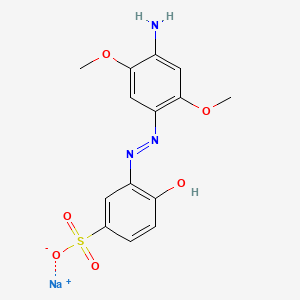
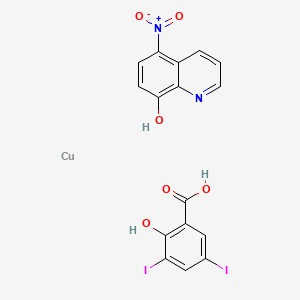
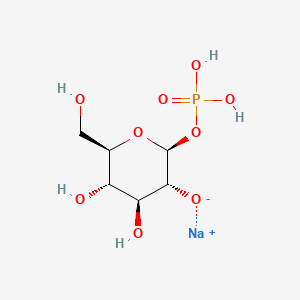
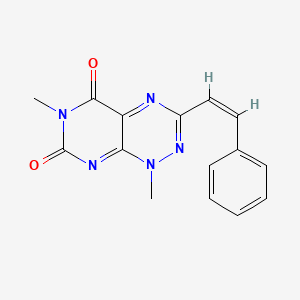
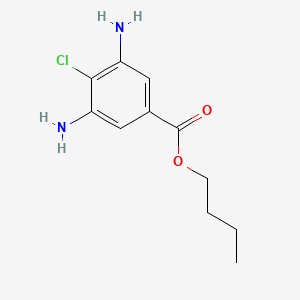


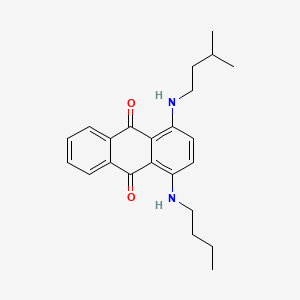
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

